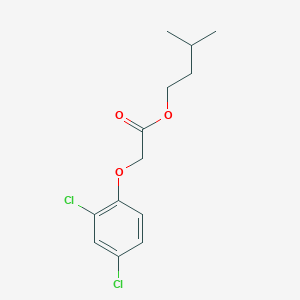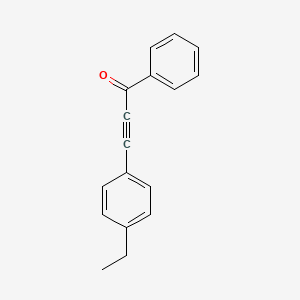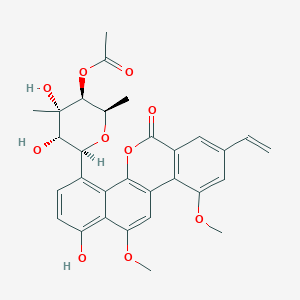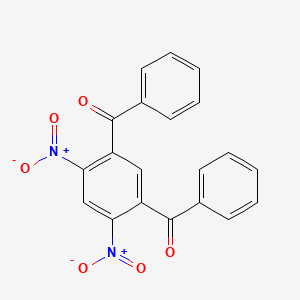
6-Bromo-2-(4-pyridinyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 6-position and a pyridinyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated precursor in the presence of a suitable catalyst. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(4-pyridinyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Cyclization: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(4-pyridinyl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(4-pyridinyl)-1H-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors. The bromine and pyridinyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Pyridinyl)-1H-benzimidazole: Lacks the bromine substitution, which may affect its reactivity and binding properties.
6-Chloro-2-(4-pyridinyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
6-Bromo-2-(4-pyridinyl)-1H-benzimidazole is unique due to the presence of both bromine and pyridinyl groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H8BrN3 |
|---|---|
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
6-bromo-2-pyridin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H8BrN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
InChI-Schlüssel |
FULQLQBAPPYHFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14114585.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14114603.png)

![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114633.png)
![butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14114636.png)


![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)
![4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol](/img/structure/B14114666.png)
![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14114675.png)
